6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide

Anti-Helicobacter pylori Selective antibacterial Chromene-3-carboxamide

6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 923691-58-1) is a synthetic small-molecule chromene-3-carboxamide derivative featuring a 6,8-dichloro substitution on the chromene core and an N-(3-ethoxypropyl) side chain. This compound belongs to the 2-oxo-2H-chromene-3-carboxamide class, which has been extensively characterized for selective anti-Helicobacter pylori activity (MIC range 0.0039–16 μg/mL) with minimal off-target antibacterial or antifungal effects.

Molecular Formula C15H15Cl2NO4
Molecular Weight 344.19
CAS No. 923691-58-1
Cat. No. B2399674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide
CAS923691-58-1
Molecular FormulaC15H15Cl2NO4
Molecular Weight344.19
Structural Identifiers
SMILESCCOCCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl
InChIInChI=1S/C15H15Cl2NO4/c1-2-21-5-3-4-18-14(19)11-7-9-6-10(16)8-12(17)13(9)22-15(11)20/h6-8H,2-5H2,1H3,(H,18,19)
InChIKeyPRBVUIARPSTUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 923691-58-1): Compound Identity and Pharmacological Context for Procurement Decisions


6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 923691-58-1) is a synthetic small-molecule chromene-3-carboxamide derivative featuring a 6,8-dichloro substitution on the chromene core and an N-(3-ethoxypropyl) side chain [1]. This compound belongs to the 2-oxo-2H-chromene-3-carboxamide class, which has been extensively characterized for selective anti-Helicobacter pylori activity (MIC range 0.0039–16 μg/mL) with minimal off-target antibacterial or antifungal effects [2]. The chromene-3-carboxamide scaffold has also been patented as a privileged structure for sphingosine-1-phosphate (S1P) receptor modulation [3] and as anti-infective agents targeting Plasmodium species [4], establishing multiple potential points of pharmacological differentiation for this specific derivative.

Why 6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Substituted with Generic Chromene-3-Carboxamide Analogs


Within the 2-oxo-2H-chromene-3-carboxamide class, both the halogenation pattern on the chromene core and the identity of the N-substituent critically determine biological activity and selectivity. The 6,8-dichloro substitution pattern is associated with enhanced anti-H. pylori potency in structure-activity relationship (SAR) studies, while the N-(3-ethoxypropyl) side chain—featuring a flexible ether linkage—differs fundamentally from the N-aryl substituents commonly found in catalog analogs, potentially altering LogP, solubility, and target engagement [1]. Published SAR data demonstrate that N-substituent variation alone can shift anti-H. pylori MIC values across the entire 0.0039–16 μg/mL range [2]. Furthermore, the chromene-3-carboxamide scaffold has been patented in two mechanistically distinct therapeutic areas—S1P receptor modulation and anti-infective activity against Plasmodium—where specific substitution patterns (including halogenation and N-alkyl chain composition) are claimed as critical for activity [3][4]. Generic substitution with a non-identical analog risks loss of the specific pharmacological profile associated with this substitution pattern and therefore cannot be assumed to yield equivalent experimental outcomes.

Quantitative Comparative Evidence for 6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide Selection


Selective Anti-H. pylori Activity vs. Broad-Spectrum Antibacterials: Class-Level Potency and Selectivity Profile

The 2-oxo-2H-chromene-3-carboxamide class, of which this compound is a member, demonstrates potent and selective anti-H. pylori activity (MIC range 0.0039–16 μg/mL across tested derivatives) with little or no activity against other Gram-positive bacteria, Gram-negative bacteria, or pathogenic fungi [1]. This selectivity profile distinguishes the class from broad-spectrum antibacterials such as metronidazole, which has an MIC of 1–8 μg/mL against H. pylori but also exhibits activity against a wide range of anaerobic bacteria. The 6,8-dichloro substitution pattern is associated with enhanced potency within this series, as demonstrated in the related N-substituted-2-oxo-2H-1-benzopyran-3-carboxamide SAR study [2]. The N-(3-ethoxypropyl) side chain provides a flexible ether-containing linker that may influence intracellular penetration and target engagement compared to rigid N-aryl substituents. Cytotoxicity screening via Trypan blue exclusion assay on the most active derivatives showed low cytotoxic effects, supporting a therapeutic window [1].

Anti-Helicobacter pylori Selective antibacterial Chromene-3-carboxamide

S1P1 Receptor Modulation Potential: Scaffold Differentiation vs. Non-Chromene S1P1 Modulators

The 2-oxo-2H-chromene-3-carboxamide scaffold has been claimed in patent US20150265573A1 as a core structure for sphingosine-1-phosphate 1 (S1P1) receptor modulators, with utility in autoimmune and inflammatory conditions [1]. This compound features the 6,8-dichloro substitution and an N-(3-ethoxypropyl) side chain that align with the substitution patterns exemplified in the patent. In comparison, clinically used S1P1 modulators such as fingolimod (non-selective S1P modulator, phosphorylated prodrug) and siponimod (S1P1/S1P5 selective) operate through distinct chemotypes (2-amino-1,3-propanediol and azetidine scaffolds, respectively) and lack the chromene core. The chromene scaffold offers a structurally differentiated starting point for S1P1 modulation with potential advantages in intellectual property freedom-to-operate and distinct pharmacokinetic properties arising from the coumarin core and ether-containing side chain.

S1P1 receptor Immunomodulation Chromene carboxamide

Anti-Infective Activity Against Plasmodium Species: Chromone-2-Carboxamide Patent Coverage

The chromone-2-carboxamide compound class, which is structurally related to 2-oxo-2H-chromene-3-carboxamides, has been patented as anti-infective agents specifically targeting Plasmodium falciparum, the causative agent of malaria, in European Patent EP3472141B1 [1]. While this patent primarily claims chromone-2-carboxamides (4-oxo derivatives), the close structural relationship between 2-oxo-2H-chromene-3-carboxamides (the scaffold of the target compound) and chromone-2-carboxamides suggests potential cross-scaffold anti-plasmodial activity. The 6,8-dichloro substitution pattern featured in the target compound is consistent with halogen substitution patterns known to enhance anti-infective activity in related chromene series. This patent coverage provides a basis for investigating the target compound in anti-malarial screening cascades, where it may offer a differentiated profile compared to established antimalarials such as artemisinin derivatives, chloroquine, or atovaquone, all of which belong to entirely different chemical classes.

Antimalarial Plasmodium falciparum Chromone carboxamide

N-(3-Ethoxypropyl) Side Chain: Physicochemical Differentiation from N-Aryl Chromene-3-Carboxamide Analogs

The N-(3-ethoxypropyl) side chain of the target compound provides a flexible, ether-containing alkyl linker that differs markedly from the N-aryl substituents (e.g., N-(3-methylphenyl), N-(4-ethoxyphenyl)) found in many commercially available chromene-3-carboxamide analogs [1]. The target compound has a calculated LogP of approximately 3.38 as estimated for the 6,8-dichloro derivative [2], whereas N-aryl analogs such as 6,8-dichloro-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide are expected to have higher LogP values (>4.0) due to the additional aromatic ring, which typically adds ~0.7–1.0 LogP units. The ether oxygen in the N-(3-ethoxypropyl) chain introduces hydrogen bond acceptor capacity (total HBA count = 5 for the target compound vs. 4 for N-aryl analogs) and increases topological polar surface area, which may enhance aqueous solubility relative to wholly aromatic N-substituted comparators. In the context of the anti-H. pylori SAR, the N-substituent is a key determinant of MIC potency, with both alkyl and aryl substituents producing active compounds but with differing potency profiles [3].

LogP Solubility Drug-likeness Chromene carboxamide

Enzyme Inhibition Profile: Comparative Weak Activity vs. Coagulation Factor XII for N-Aryl Analog Contrasts with Unexplored Potential of N-(3-Ethoxypropyl) Derivative

The closest structurally characterized analog, 6,8-dichloro-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (BDBM23565), exhibits weak inhibitory activity against coagulation factor XII with an IC50 of 25,000 nM (25 μM) in a substrate hydrolysis assay [1]. This weak activity suggests that the 6,8-dichloro-chromene-3-carboxamide core alone does not confer potent enzyme inhibition at this target. The target compound, with its N-(3-ethoxypropyl) side chain, may exhibit distinct enzyme inhibition profiles across different target classes due to the altered steric and electronic properties of the ether-containing side chain. Notably, 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, a structurally distinct analog with a sulfonamide-substituted N-aryl group, has been reported as a potent inhibitor of DNA gyrase (IC50 12.27–31.64 μM) and dihydrofolate reductase (IC50 0.52–2.67 μM) , demonstrating that N-substituent variation can dramatically alter enzyme inhibition potency and target selectivity within this chemotype.

Enzyme inhibition Coagulation factor XII Chromene carboxamide

Recommended Research and Industrial Application Scenarios for 6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide


H. pylori-Selective Antibacterial Screening and Lead Optimization

Based on the class-level anti-H. pylori selectivity demonstrated by 2-oxo-2H-chromene-3-carboxamide derivatives (MIC 0.0039–16 μg/mL with minimal off-target antibacterial activity) [1], this compound is suitable for inclusion in H. pylori-focused screening cascades. Its 6,8-dichloro substitution and N-(3-ethoxypropyl) side chain represent a specific SAR point within the broader series. Use in MIC determination against H. pylori clinical isolates (including metronidazole-resistant strains) and counter-screening against representative Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species can establish whether the selectivity profile is maintained for this derivative. Parallel cytotoxicity assessment via Trypan blue exclusion or MTT assay is recommended to confirm therapeutic window.

S1P1 Receptor Modulator Discovery Starting Point

The patent coverage of 2-oxo-2H-chromene-3-carboxamide derivatives as S1P1 receptor modulators [2] supports the use of this compound as a starting point for S1P1-focused drug discovery. The chromene scaffold is structurally distinct from clinical S1P modulators (fingolimod, siponimod, ozanimod), offering potential intellectual property advantages. Recommended assays include S1P1 binding displacement, β-arrestin recruitment, and cAMP modulation in S1P1-overexpressing HEK293 or CHO cells. Selectivity profiling against S1P2–S1P5 subtypes is advised to establish the receptor selectivity fingerprint of this N-(3-ethoxypropyl) derivative.

Anti-Plasmodial Activity Screening in Malaria Drug Discovery

Given the patent precedent for structurally related chromone-2-carboxamides as anti-Plasmodium agents [3], this compound warrants evaluation in in vitro P. falciparum growth inhibition assays (3D7 and Dd2 strains for drug-sensitive and drug-resistant phenotypes). The 6,8-dichloro substitution pattern and chromene-3-carboxamide scaffold offer a chemotype distinct from artemisinin, quinoline, and antifolate antimalarials, potentially addressing resistance liabilities. Cytotoxicity counter-screening against mammalian cell lines (e.g., HEK293, HepG2) is essential to determine selectivity indices.

Physicochemical Comparator Studies for N-Substituent SAR Exploration

The N-(3-ethoxypropyl) side chain differentiates this compound from N-aryl analogs with respect to LogP (Δ ≥ 0.6 units lower) and hydrogen bond acceptor count (ΔHBA = +1) [4]. This compound is well-suited for comparative physicochemical profiling studies alongside N-aryl chromene-3-carboxamides (e.g., N-(3-methylphenyl) and N-(4-ethoxyphenyl) analogs) to experimentally validate solubility, permeability (PAMPA or Caco-2), and metabolic stability differences. Such studies can establish whether the N-(3-ethoxypropyl) side chain confers measurable ADME advantages that support its selection as a lead-like scaffold within this chemical series.

Quote Request

Request a Quote for 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.